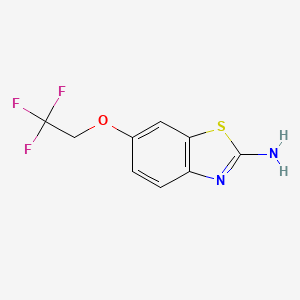

6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Overview

Description

6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, also known as 6-TBEA, is a versatile chemical compound with a wide range of applications in the scientific research field. It is a derivative of the benzothiazole family and is characterized by its trifluoroethoxy group. This compound has been used in a variety of studies, including those involving enzymatic catalysis, drug delivery, and protein binding.

Scientific Research Applications

Antibacterial Properties

6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine has been involved in the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These derivatives demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial agents (Reddy & Prasad, 2021).

Application in Dye-Sensitized Solar Cells

Research on oxocine derivatives, including the application of 6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, indicated their potential use in dye-sensitized solar cells (DSSCs). The compound's presence in the structure contributed to the required thermodynamic parameters for application in DSSCs, showcasing its utility in renewable energy technologies (Abozeid et al., 2019).

Spectroscopic Profile in Molecular Studies

The compound was also studied for its molecular geometry and electronic structure, both in ground and excited states, which is crucial in understanding its interaction and behavior in different molecular environments. These studies are fundamental in the field of molecular spectroscopy and material science (Shukla et al., 2016).

Neuroprotective Properties

Research on derivatives of 6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine revealed their neuroprotective properties, potentially useful in treating brain diseases. Some derivatives showed significant attenuation of neuronal injury, indicating their potential in neuroprotection and treatment of neurodegenerative disorders (Anzini et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to target various proteins and enzymes in the body, affecting cellular processes .

Mode of Action

It’s known that such compounds generally interact with their targets by binding to them, thereby altering their function and leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to have various adme properties, which can impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

properties

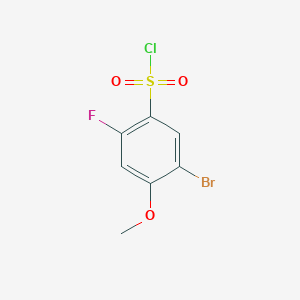

IUPAC Name |

6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-1-2-6-7(3-5)16-8(13)14-6/h1-3H,4H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUASPYTYDDWIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(F)(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine | |

CAS RN |

131395-08-9 | |

| Record name | 6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2479211.png)

![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)

![1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2479213.png)

![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride](/img/structure/B2479217.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479221.png)

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)